
6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% (6-FFCFP-2) is a synthetic compound that has been studied in a variety of scientific research applications. 6-FFCFP-2 has a wide range of biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Mecanismo De Acción
6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% works by inducing oxidative stress in cells. Oxidative stress is a process in which reactive oxygen species (ROS) are produced in excess, leading to the oxidation of cellular components. This oxidative stress leads to the activation of a variety of cellular pathways, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been shown to induce a variety of biochemical and physiological effects in cells. It has been shown to induce oxidative stress, inflammation, DNA damage, and apoptosis. Additionally, 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been shown to inhibit cell proliferation and induce cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is a stable compound that is easy to synthesize and purify. Additionally, 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been shown to induce a variety of biochemical and physiological effects in cells, making it a valuable tool for studying the effects of oxidative stress, inflammation, and DNA damage on cells.
However, 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% also has some limitations for laboratory experiments. It is a relatively expensive compound, which can limit its use in some experiments. Additionally, 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been shown to induce cell death, which can limit its use in some experiments.
Direcciones Futuras
The future directions for 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% include further investigation into its effects on cells and its potential use in the treatment of diseases. Additionally, further research into the mechanism of action of 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% and its potential use as a drug target is needed. Finally, further research into the synthesis and purification of 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% is needed to make it more accessible and cost-effective for laboratory experiments.
Métodos De Síntesis
6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% is synthesized via a two-step process. The first step involves the reaction of 5-carboxy-2-fluorophenol with formaldehyde in the presence of a base catalyst. This reaction produces 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% and other byproducts. The second step involves the purification of the 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% from the other byproducts. This is done by distillation, crystallization, and recrystallization.
Aplicaciones Científicas De Investigación
6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been studied in a variety of scientific research applications. It has been used to study the effects of oxidative stress in cells and to investigate the role of oxidative stress in a variety of diseases. 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has also been used to study the effects of inflammation on cells and to investigate the role of inflammation in certain diseases. Additionally, 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been used to study the effects of DNA damage on cells and to investigate the role of DNA damage in certain diseases.
Propiedades
IUPAC Name |
4-fluoro-3-(3-formyl-2-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-5-4-8(14(18)19)6-11(12)10-3-1-2-9(7-16)13(10)17/h1-7,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKPBDGTWOKZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685255 |
Source


|
| Record name | 6-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Carboxy-2-fluorophenyl)-2-formylphenol | |
CAS RN |
1261986-48-4 |
Source


|
| Record name | 6-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


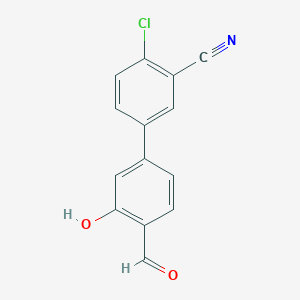
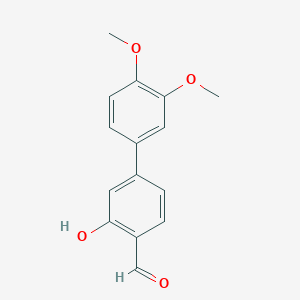
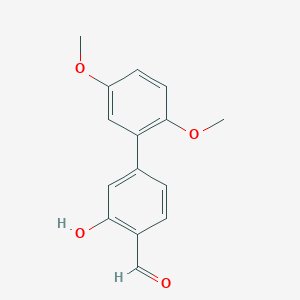

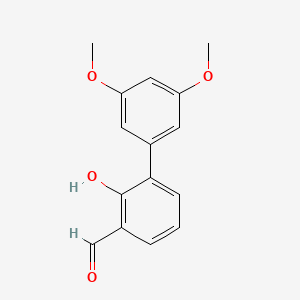
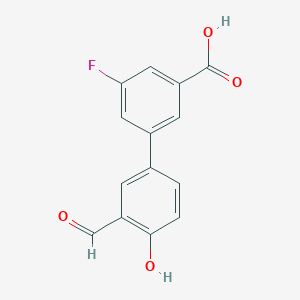
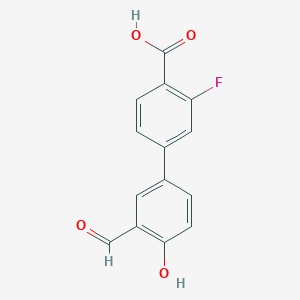



![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)

